molecular formula C20H17Cl2NO2 B1393905 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride CAS No. 1160263-44-4

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride

Cat. No.: B1393905
CAS No.: 1160263-44-4
M. Wt: 374.3 g/mol
InChI Key: QEYISGJRPHISOI-UHFFFAOYSA-N
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Description

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is an organic compound with the molecular formula C20H18ClNO2 This compound is notable for its unique structure, which combines a quinoline core with a butoxyphenyl group and a carbonyl chloride functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes:

    Formation of the Quinoline Core: The quinoline core can be synthesized through a Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.

    Introduction of the Butoxyphenyl Group: The butoxyphenyl group can be introduced via a Friedel-Crafts alkylation reaction, where butyl chloride reacts with phenol in the presence of a Lewis acid catalyst like aluminum chloride.

    Formation of the Carbonyl Chloride Group: The final step involves the conversion of the carboxylic acid group to a carbonyl chloride group using reagents like oxalyl chloride (COCl)2 or thionyl chloride (SOCl2).

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The carbonyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.

    Oxidation and Reduction: The quinoline core can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.

    Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like amines, alcohols, and thiols are commonly used under mild conditions.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are employed.

    Coupling Reactions: Palladium catalysts and boronic acids are used under mild conditions.

Major Products

    Amides and Esters: Formed from nucleophilic substitution reactions.

    Oxidized and Reduced Quinoline Derivatives: Resulting from oxidation and reduction reactions.

    Coupled Products: Formed from coupling reactions, leading to complex organic molecules.

Scientific Research Applications

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential as a pharmaceutical intermediate and in drug discovery.

    Industry: Utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride involves its interaction with molecular targets and pathways. The carbonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules, potentially leading to the inhibition of enzymes or disruption of cellular processes. The quinoline core may interact with DNA or proteins, affecting their function and leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-(3-Butoxyphenyl)quinoline-4-carbonyl chloride: Lacks the chlorine atom at the 6-position.

    6-Chloroquinoline-4-carbonyl chloride: Lacks the butoxyphenyl group.

    2-Butoxyphenyl-6-chloroquinoline: Lacks the carbonyl chloride group.

Uniqueness

2-(3-Butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride is unique due to the presence of both the butoxyphenyl group and the carbonyl chloride group, which confer distinct reactivity and potential biological activities. The combination of these functional groups allows for versatile applications in various fields of research and industry.

Properties

IUPAC Name

2-(3-butoxyphenyl)-6-chloroquinoline-4-carbonyl chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17Cl2NO2/c1-2-3-9-25-15-6-4-5-13(10-15)19-12-17(20(22)24)16-11-14(21)7-8-18(16)23-19/h4-8,10-12H,2-3,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEYISGJRPHISOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=CC(=C1)C2=NC3=C(C=C(C=C3)Cl)C(=C2)C(=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201201059
Record name 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

374.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1160263-44-4
Record name 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1160263-44-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(3-Butoxyphenyl)-6-chloro-4-quinolinecarbonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201201059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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